molecular formula C5H8N2OS B13575391 (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No.: B13575391
M. Wt: 144.20 g/mol
InChI Key: CCHCUPNPXSIVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic organic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarbodithioate with an appropriate aldehyde or ketone, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Chemistry

In chemistry, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance the biological activity of the compound, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound and its derivatives are being explored for their potential use as drugs. The compound

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(3-ethyl-1,2,4-thiadiazol-5-yl)methanol

InChI

InChI=1S/C5H8N2OS/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3

InChI Key

CCHCUPNPXSIVDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)CO

Origin of Product

United States

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